Hydrocotarnine hydrobromide
CAS No.: 5985-00-2
Cat. No.: VC21338125
Molecular Formula: C12H16BrNO3
Molecular Weight: 302.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5985-00-2 |
---|---|
Molecular Formula | C12H16BrNO3 |
Molecular Weight | 302.16 g/mol |
IUPAC Name | 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrobromide |
Standard InChI | InChI=1S/C12H15NO3.BrH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H |
Standard InChI Key | VMLDPXIOBIJNAW-UHFFFAOYSA-N |
SMILES | CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Br |
Canonical SMILES | CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Br |
Chemical Identity and Structure
Hydrocotarnine hydrobromide is a crystalline salt with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . The parent compound, hydrocotarnine, is a tetrahydroisoquinoline alkaloid that can be isolated from opium or synthesized through the reduction of cotarnine .
Structural Characteristics
The compound features a tetrahydroisoquinoline core structure with a methylenedioxy ring, methoxy group, and a tertiary amine functionality . Its systematic IUPAC name is 4-methoxy-6-methyl-7,8-dihydro-5H- dioxolo[4,5-g]isoquinoline hydrobromide . The chemical structure includes a stereochemistry designation of achiral with no defined stereocenters .
Chemical Identifiers
Property | Value |
---|---|
CAS Number | 5985-00-2 |
Molecular Formula | C12H16BrNO3 |
Molecular Weight | 302.16 g/mol |
SMILES | Br.COC1=C2OCOC2=CC3=C1CN(C)CC3 |
InChIKey | VMLDPXIOBIJNAW-UHFFFAOYSA-N |
PubChem CID | 6419942 |
Table 1: Chemical identifiers for hydrocotarnine hydrobromide
Origin and Synthesis
Natural Sources
The parent compound hydrocotarnine is a crystalline alkaloid obtained from opium. It has also been reported to occur naturally in several plant species, including Corydalis ophiocarpa, Corydalis ochotensis, and Corydalis heterocarpa var. japonica .
Synthetic Methods
Hydrocotarnine can be synthesized through the reduction of cotarnine . The hydrobromide salt is subsequently prepared by treating the free base with hydrobromic acid under controlled conditions. The selective O-demethylation of hydrocotarnine can be achieved using trimethylsilyl iodide in specific reaction conditions to yield hydrocotarnoline .
Pharmacological Profile
Mechanism of Action
While the precise mechanism of action remains incompletely characterized, hydrocotarnine is known to potentiate the analgesic effects of opioids, particularly oxycodone, through an undetermined mechanism . Unlike traditional opiates, hydrocotarnine is classified as a non-narcotic opium alkaloid, suggesting a different mode of action than classical opioid receptor agonism .
Receptor Binding and Potency
Research has identified two primary molecular targets for hydrocotarnine:
Target ID | Potency |
---|---|
CHEMBL340 | 18.4 μM [IC50] |
CHEMBL289 | 6.63 μM [IC50] |
Table 2: Molecular targets and binding potency of hydrocotarnine
While these targets are identified, further research is needed to fully elucidate their role in the compound's pharmacological effects.
Clinical Applications
Analgesic Properties
The primary clinical application of hydrocotarnine hydrobromide is in pain management, particularly when used in combination with opioid analgesics like oxycodone . Its analgesic properties, coupled with its ability to potentiate the effects of oxycodone, make it valuable in addressing severe pain conditions.
Cancer Pain Management
Compound injections containing oxycodone and hydrocotarnine have demonstrated effectiveness in cancer pain treatment . These formulations typically contain 8 mg of oxycodone hydrochloride and 2 mg of hydrocotarnine hydrochloride for injection .
Antitussive Effects
Beyond its analgesic properties, hydrocotarnine also exhibits antitussive (cough-suppressing) effects, further expanding its therapeutic potential in respiratory conditions accompanied by persistent cough .
Pharmacokinetics
Distribution
Studies in Wistar rats treated with seized heroin (which contained hydrocotarnine among other opiate alkaloids) have shown that hydrocotarnine can be distributed to brain regions with high concentrations of μ-opiate receptors, including the cortex, brainstem, amygdala, and basal ganglia . This distribution pattern may contribute to its central nervous system effects.
Parameter | Classification |
---|---|
Transport category | 2 |
Hazard identification number | 60 |
Danger label | 6.1 |
Emergency Action Code | 2X |
Table 3: Safety classification parameters for hydrocotarnine hydrobromide
Research Studies and Clinical Evidence
Pharmacological Investigations
Studies investigating the pharmacokinetics and variation in the clearance of oxycodone and hydrocotarnine in patients with cancer pain have provided valuable insights into the clinical utility of this compound . Research has also explored the conversion ratio between intravenous oxycodone/hydrocotarnine and sustained-release oral oxycodone in cancer pain management .
Efficacy Studies
Multiple multicenter surveys and clinical audits have assessed the efficacy and safety of compound oxycodone injections containing hydrocotarnine for cancer pain relief . A four-year audit of continuous subcutaneous injection of the compound demonstrated sustained efficacy in managing cancer-related pain .
Analytical Methods
Analytical techniques have been developed for the determination of oxycodone and hydrocotarnine in cancer patient serum by high-performance liquid chromatography with electrochemical detection, facilitating therapeutic drug monitoring in clinical settings .
Comparative Analysis with Related Compounds
Comparison with Hydrocotarnine Hydrochloride
Future Research Directions
Mechanism Elucidation
Despite its established clinical utility, the precise mechanism by which hydrocotarnine potentiates the analgesic effects of oxycodone remains incompletely understood. Future research focusing on the molecular basis of this synergistic interaction could potentially unveil novel pain-modulating pathways .
Expanded Applications
Given its analgesic and antitussive properties coupled with a favorable metabolic profile, hydrocotarnine hydrobromide warrants investigation for expanded therapeutic applications beyond cancer pain management, potentially including chronic pain conditions and respiratory disorders characterized by persistent cough .
Novel Formulations
Development of novel pharmaceutical formulations incorporating hydrocotarnine hydrobromide, including extended-release preparations and alternative routes of administration, could further enhance its clinical utility and patient compliance in long-term pain management scenarios .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume